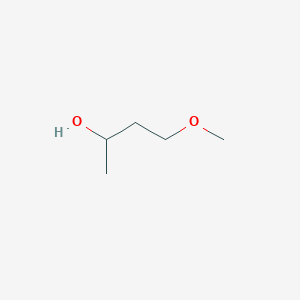
4-Methoxy-2-butanol
Descripción general
Descripción
4-Methoxy-2-butanol is a chemical compound with the molecular formula C5H12O2 . It has an average mass of 104.148 Da and a monoisotopic mass of 104.083733 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . It has a density of 0.9±0.1 g/cm3, a boiling point of 162.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.7 mmHg at 25°C .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 162.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 46.5±6.0 kJ/mol and a flash point of 51.3±7.7 °C . The index of refraction is 1.408, and it has a molar refractivity of 28.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Kinetic Studies and Atmospheric Reactions
4-Methoxy-2-butanol and its isomers have been studied in the context of atmospheric chemistry. For example, Aschmann et al. (2011) investigated the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a related compound, which is used in solvents for paints, inks, and fragrances. They identified various products from the OH radical-initiated reaction, contributing to understanding atmospheric processes involving such compounds (Aschmann, Arey, & Atkinson, 2011).
Structural Analysis and Natural Occurrence
Research on this compound derivatives includes the analysis of their structure in natural products. Das et al. (1993) isolated stereospecific forms of 4-aryl-2-butanols from Himalayan Taxus baccata, determining their stereochemistry through enzymatic methods. Such studies are crucial for understanding the natural occurrence and potential applications of these compounds (Das, Takhi, Kumar, Srinivas, & Yadav, 1993).
Impact on Water Structure
The impact of ether oxygen in isomeric alcohols like 4-Methoxy-1-butanol on water structure has been investigated by Nishikawa, Matsumura, and Ueda (1993). They synthesized 4-Methoxy-1-butanol and studied its effect on aqueous solutions using ultrasonic absorption and velocity data. Their findings are important for understanding the interactions of such compounds with water, which has implications for various industrial and environmental processes (Nishikawa, Matsumura, & Ueda, 1993).
Aroma Compounds in Fruits
Jung, Fastowski, and Engel (2016) demonstrated the occurrence of 4-Methoxy-2-methyl-2-butanethiol in blackcurrant berries. This study highlights the presence of such sulfur-containing aroma compounds in fruits, contributing to the understanding of flavor and aroma in food science (Jung, Fastowski, & Engel, 2016).
Application in Butanol Production
The production of butanol, including compounds related to this compound, has been explored by Lee et al. (2008) in the context of fermentative production by clostridia. This research is crucial for understanding the biotechnological production of butanol, which is a potential fuel or fuel additive (Lee, Park, Jang, Nielsen, Kim, & Jung, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPUBMTPUYMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505746 | |
| Record name | 4-Methoxybutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41223-27-2 | |
| Record name | 4-Methoxy-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41223-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)







